![molecular formula C10H10N2S B1479791 3-(チオフェン-2-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール CAS No. 2098050-55-4](/img/structure/B1479791.png)
3-(チオフェン-2-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール
説明
“3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, has been studied using various theoretical analysis methods . These compounds often present the same molecular subunit structure, which is important for their interaction with receptors .科学的研究の応用
抗菌活性
この化合物は、細菌感染症と真菌感染症の治療における可能性について調査されています。 研究によると、この化合物はさまざまな微生物に対して優れた抗菌活性を示すことが示されています .
治療薬としての用途
この化合物の構造に含まれるピラゾロ環状ヘテロ環は、シクロオキシゲナーゼ阻害剤やシデナフィル・クエン酸塩(バイアグラ)などのホスホジエステラーゼ5(PDE5)阻害剤、mTORシグナル伝達阻害剤など、いくつかの治療薬に存在しています .
薬理作用
研究によると、メチル基やハロゲン官能基などの電子供与基を持つ化合物は、電子求引基を持つ化合物よりも活性を示すことが示されています。 この化合物は、有望な抗真菌作用、抗菌作用、抗酸化作用を示すことが示されています .
医薬品化学
チオフェン誘導体は、さまざまな治療特性を持つことが知られています。 チオフェン誘導体は、さまざまな疾患の治療における有効性により、医薬品化学において重要な用途があります .
材料科学
チオフェン誘導体の用途は多岐にわたり、材料科学において、その産業および学問的な可能性のために注目されています .
新規ヘテロ環の合成
一連の新規置換3-(チオフェン-2-イル)ピラゾールが、簡便な手順で合成されており、これはさまざまな分野で潜在的な用途を持つ新規ヘテロ環化合物の開発につながる可能性があります .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to inhibit ros , suggesting that this compound may also affect oxidative stress pathways.
Result of Action
Similar compounds have shown significant antioxidant activity , suggesting that this compound may also have potential antioxidant effects.
将来の方向性
The future research directions for pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, could involve further optimization of the newly designed and synthesized compounds regarding the introduced structure-activity relationship study (SAR) in order to get a superior antioxidant lead compound . Additionally, the integration of green methodologies in the synthesis of these compounds is also a promising future direction .
生化学分析
Biochemical Properties
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole interacts with kinases, modulating their activity and influencing cell signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response . Additionally, 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under various conditions, but its degradation products can also exhibit biological activity . Long-term studies have revealed that prolonged exposure to 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further studied for their biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a crucial role in its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes.
特性
IUPAC Name |
3-thiophen-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-3-7-8(4-1)11-12-10(7)9-5-2-6-13-9/h2,5-6H,1,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGJIHQUVSTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


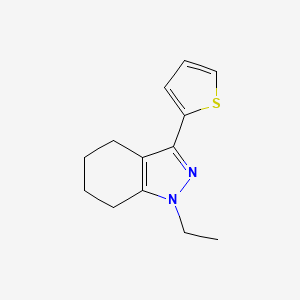
![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479709.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479711.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479713.png)
![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)
![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479719.png)
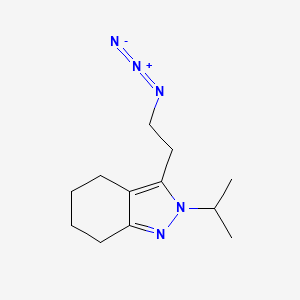
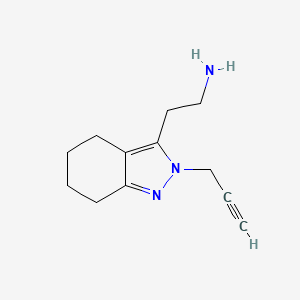
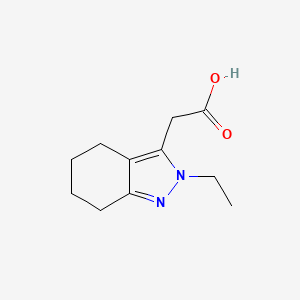
![3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479725.png)
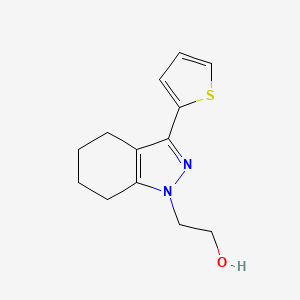
![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479731.png)
